molecular formula C27H21BrClPS B070272 [(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide CAS No. 175203-96-0

[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide

Cat. No. B070272
M. Wt: 523.9 g/mol
InChI Key: IOZBXXDJAXBEBU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide is a phosphonium salt that has been studied for its diverse chemical properties and potential applications in organic synthesis. This document explores its synthesis, molecular structure, chemical reactions, physical and chemical properties through insights gathered from scientific research.

Synthesis Analysis

The synthesis of phosphonium salts often involves the reaction of triphenylphosphine with halogenated compounds. For example, (p-Bromobenzyl)triphenylphosphonium Bromide, a similar compound, is prepared by reacting triphenylphosphine with p-bromobenzylbromide, indicating a possible pathway for synthesizing related phosphonium salts (Vogt et al., 1996).

Molecular Structure Analysis

The structure of phosphonium salts is characterized by a central phosphorus atom bonded to three phenyl groups and a halogenated alkyl or aryl group. The molecular structure is often determined using crystallography, revealing details such as bond lengths, angles, and the spatial arrangement of atoms. For instance, various phosphonium bromides have been structurally characterized, showcasing their diverse molecular geometries and confirming the tetrahedral geometry around the phosphorus atom (Hübner et al., 1997).

Chemical Reactions and Properties

Phosphonium salts participate in a variety of chemical reactions, including Wittig reactions, where they are used to synthesize alkenes. They can also undergo halogenation reactions, indicating their reactivity towards different chemical reagents. The synthesis and application of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide in the synthesis of barbituric acids and pyrimidine derivatives highlight the utility of phosphonium salts in organic synthesis (Karami et al., 2019).

Physical Properties Analysis

The physical properties of phosphonium salts, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The crystalline nature of these compounds often facilitates the determination of their molecular structure through X-ray crystallography. The study of triphenyl(2,3,5,6-tetrafluorobenzyl)phosphonium bromide, for instance, reveals the importance of crystallographic analysis in understanding the interactions within the crystal lattice and the spatial arrangement of molecules (Cavallo et al., 2013).

Chemical Properties Analysis

The chemical properties of phosphonium salts are influenced by the nature of the substituents attached to the phosphorus atom. These compounds exhibit a range of reactivities, including the ability to act as ligands, catalysts, or reagents in organic transformations. Their stability, reactivity towards nucleophiles, and ability to form ylides are key characteristics that make them valuable in organic synthesis. The synthesis and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide demonstrate the versatility of phosphonium salts in bromination reactions and their potential as brominating agents (Nokhbeh et al., 2020).

This document provides an overview of the synthesis, molecular structure, chemical reactions, and properties of (5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide, underscoring its significance in the field of chemistry. The exploration of its chemical and physical characteristics offers valuable insights into its potential applications and the underlying principles governing its behavior.

Scientific Research Applications

Synthetic Chemistry

Triphenylphosphonium salts are pivotal in synthetic organic chemistry, particularly in the Wittig reaction, a cornerstone method for the formation of alkenes from aldehydes or ketones. An example includes the work by Berezovskiĭ et al. (2017), where triphenylphosphonium salts were synthesized and utilized in model Wittig reactions with terephthalic aldehyde, showcasing their utility in constructing complex organic frameworks with high yields Berezovskiĭ et al., 2017.

Material Science

In materials science, triphenylphosphonium salts serve as precursors for the synthesis of novel materials. Alomar et al. (2013) explored deep eutectic solvents (DESs) synthesized from triphenylphosphonium bromide derivatives, demonstrating their diverse physical properties and potential for various industrial applications Alomar et al., 2013.

Catalysis

Karami et al. (2019) reported on the synthesis of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide, a Brønsted-acidic ionic liquid catalyst, highlighting its effectiveness and reusability in condensation reactions for synthesizing organic compounds with potential pharmaceutical applications Karami et al., 2019.

Environmental Science

Zhao et al. (2021) studied phosphonium-based deep eutectic solvents for low-concentration SO2 absorption in flue gas, showcasing the impact of substituents on absorption efficiency. This work emphasizes the role of triphenylphosphonium salts in environmental remediation efforts Zhao et al., 2021.

These studies underscore the broad utility of triphenylphosphonium salts in scientific research, from facilitating complex organic syntheses and material development to catalysis and environmental applications. While the specific research on “(5-Chlorobenzo[b]thiophen-3-yl)methylphosphonium bromide” is not directly available, the highlighted works provide a window into the potential applications and importance of related compounds in the scientific community.

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure to this compound . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(5-chloro-1-benzothiophen-3-yl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClPS.BrH/c28-22-16-17-27-26(18-22)21(20-30-27)19-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18,20H,19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZBXXDJAXBEBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CSC3=C2C=C(C=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381581
Record name [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide

CAS RN

175203-96-0
Record name Phosphonium, [(5-chlorobenzo[b]thien-3-yl)methyl]triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Chloro-1-benzothiophen-3-yl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.